molecular formula C7H9BO3 B151179 2-Hydroxy-5-methylphenylboronic acid CAS No. 259209-21-7

2-Hydroxy-5-methylphenylboronic acid

Cat. No. B151179
M. Wt: 151.96 g/mol
InChI Key: OJSKCZZLOSEKPH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in various chemical reactions and biological activities. While the provided papers do not directly discuss 2-hydroxy-5-methylphenylboronic acid, they do provide insights into the chemistry of related boronic acid compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organoboronic acids as intermediates or catalysts. For example, the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid involves the introduction of an electron-withdrawing substituent, which significantly increases the acidity compared to its analogs . Similarly, the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids demonstrates the utility of boronic acids in facilitating carbon-carbon bond formation . These methods could potentially be adapted for the synthesis of 2-hydroxy-5-methylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can exhibit diverse solid-state structures, as seen in the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles . The presence of substituents can influence the planarity and conformation of the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. For instance, 2-hydroxymethylphenylboronate has been used to detect carbohydrates by forming anionic complexes that are detectable by mass spectrometry . Additionally, the ortho-substituent on phenylboronic acids can play a crucial role in catalytic reactions, such as the dehydrative condensation between carboxylic acids and amines . These examples highlight the versatility of boronic acids in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure and substituents. For example, the presence of an electron-withdrawing group, such as a trifluoromethyl group, can increase the acidity of the boronic acid . The solubility, stability, and reactivity of boronic acids can vary significantly, which is important for their application in synthesis and as reagents in analytical methods .

Relevant Case Studies

Case studies involving boronic acids often focus on their application in organic synthesis and their biological activity. For instance, 5-trifluoromethyl-2-formylphenylboronic acid has shown antimicrobial activity against various microorganisms, and docking studies have suggested a potential mechanism of action . Additionally, the use of boronic acids in the synthesis of biologically active compounds, such as 4-arylcoumarins, demonstrates their importance in medicinal chemistry .

Scientific Research Applications

Enantioselective Recognition and Sensor Applications

2-Hydroxy-5-methylphenylboronic acid has been used in the enantioselective recognition of amines. A study demonstrated the utility of this compound as a circular dichroism sensor to detect a range of chiral amines, highlighting its potential in chiral analysis and recognition applications (Ghosn & Wolf, 2011).

Bioorthogonal Coupling Reactions

This compound has also been instrumental in bioorthogonal coupling reactions. Research has shown that combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution can result in stable products suitable for protein conjugation, emphasizing its relevance in biochemical and pharmacological research (Dilek et al., 2015).

Synthesis of Biologically Active Compounds

The compound has been applied in the synthesis of various biologically active compounds. For example, research has utilized it for the hydroarylation of methyl phenylpropiolates, leading to the formation of 4-arylcoumarins, a class of compounds with numerous biological activities (Yamamoto & Kirai, 2008).

Pharmaceutical Applications

In the pharmaceutical sector, 2-hydroxy-5-methylphenylboronic acid derivatives have been synthesized for use as prodrug inhibitors of certain viral enzymes, illustrating its potential in drug development (Mayes et al., 2014).

Kinetic Studies and Sensor Applications

This compound has been the subject of detailed kinetic studies, particularly in reactions with D-fructose. Such research is valuable for understanding the nature of reactive boron species in sensing applications (Suzuki et al., 2016).

Antimicrobial Activity

Studies have also examined the antimicrobial properties of phenylboronic acid derivatives. For instance, 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and found to exhibit antimicrobial action against various organisms, suggesting its utility in developing new antibacterial agents (Adamczyk-Woźniak et al., 2020).

Experimental Oncology

In oncology research, derivatives of 2-hydroxy-5-methylphenylboronic acid have shown potential as inducers of apoptosis in cancer cells, indicating their possible use in cancer treatment strategies (Psurski et al., 2018).

Nanoparticle Formation for Drug Delivery

This compound has been used in the formation of nanoparticles for drug delivery. For instance, research has developed hybrid nanoparticles incorporating phenylboronic acid derivatives for improving the nasal adsorption of insulin, showcasing its potential in enhancing drug delivery methods (Cheng et al., 2012).

Organic Synthesis and Catalysis

It also plays a role in organic synthesis and catalysis. Research has demonstrated its utility in the hydroxylation of arylboronic acids to aryl alcohols via electrocatalytic methods, underscoring its versatility in synthetic chemistry (Luo et al., 2018).

Biosynthesis and Environmental Applications

Finally, this compound has been used in biosynthesis and environmental applications. Studies have explored its role in the transformation of biomass-derived compounds, contributing to the development of sustainable chemical processes (Yang & Huang, 2016).

Safety And Hazards

The safety information for “2-Hydroxy-5-methylphenylboronic acid” indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2-hydroxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSKCZZLOSEKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595160
Record name (2-Hydroxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methylphenylboronic acid

CAS RN

259209-21-7
Record name (2-Hydroxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxy-5-methylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Qing, X Li, Y Zhang, Z Shi, D Wang, H Yang, Y Zhang… - 2023 - researchsquare.com
… Additionally, this dimeric structure was observed in other derivatives of HO-PBA, such as 2-hydroxy-5methylphenylboronic acid (CH3-HO‐PBA) with the electron-donating group –CH3 (…
Number of citations: 0 www.researchsquare.com
T Ikawa, JK Sun, A Takagi, S Akai - The Journal of organic …, 2020 - ACS Publications
We developed a one-pot method for the generation of benzynes from a range of readily available 2-hydroxyphenylboronic acids. This method features the in situ activation of both …
Number of citations: 8 pubs.acs.org

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